N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-8-9-16(13(2)10-12)19-11-14(3)20-17-7-5-4-6-15(17)18/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGEUYNDFGASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(C)OC2=CC=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two main steps:
- Formation of the 2-(2-chlorophenoxy)propyl intermediate via nucleophilic substitution.
- Coupling of the intermediate with 2,4-dimethylaniline through nucleophilic amination or alkylation.
Stepwise Methodologies
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-chlorophenol + epichlorohydrin or 2-chlorophenyl halide + propanol derivative | Typically under basic conditions using a base such as sodium hydroxide or potassium carbonate. Solvent: ethanol, DMF, or 1,4-dioxane. Temperature: 50–100 °C. |
| 2 | Amination/alkylation | 2,4-dimethylaniline + 2-(2-chlorophenoxy)propyl halide (e.g., bromide or chloride) | Reaction in polar aprotic solvents (DMF, DMSO) or ethanol with base (e.g., K2CO3, NaH). Temperature: 60–110 °C. |
Detailed Synthetic Route Example
Synthesis of 2-(2-chlorophenoxy)propyl intermediate:
- React 2-chlorophenol with epichlorohydrin in the presence of a base (NaOH) in ethanol or 1,4-dioxane.
- The phenolate ion attacks the epoxide ring, opening it to form the 2-(2-chlorophenoxy)propyl alcohol.
- This intermediate can be converted to the corresponding halide (chloride or bromide) by reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Coupling with 2,4-dimethylaniline:
- The halide intermediate is reacted with 2,4-dimethylaniline under nucleophilic substitution conditions.
- Base such as potassium carbonate is used to deprotonate the aniline, enhancing nucleophilicity.
- The reaction proceeds at elevated temperature (80–110 °C) in DMF or ethanol.
- The product is purified by column chromatography or recrystallization.
Reaction Scheme Summary
$$
\text{2-chlorophenol} + \text{epichlorohydrin} \xrightarrow[\text{NaOH}]{\text{EtOH, 60°C}} \text{2-(2-chlorophenoxy)propyl alcohol} \xrightarrow[\text{SOCl}_2]{} \text{2-(2-chlorophenoxy)propyl chloride}
$$
$$
\text{2-(2-chlorophenoxy)propyl chloride} + \text{2,4-dimethylaniline} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 100°C}} \text{this compound}
$$
Research Findings and Optimization Data
Yield and Purity
| Reaction Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Formation of 2-(2-chlorophenoxy)propyl intermediate | 70–85 | Extraction, distillation | High selectivity with mild conditions |
| Halide conversion (chloride/bromide) | 80–90 | Distillation or recrystallization | Efficient halogenation with SOCl2 or PBr3 |
| Coupling with 2,4-dimethylaniline | 65–80 | Column chromatography | Optimized temperature and solvent critical |
Reaction Conditions Impact
- Use of polar aprotic solvents (DMF, DMSO) enhances nucleophilic substitution efficiency.
- Base choice affects reaction rate and side product formation; K2CO3 is preferred for mildness.
- Temperature control (80–110 °C) balances reaction rate and minimizes decomposition.
- Longer reaction times (12–24 h) improve conversion but may increase side reactions.
Analytical Characterization
- NMR Spectroscopy confirms substitution pattern and integrity of aromatic rings.
- Mass Spectrometry verifies molecular weight (m/z = 290 approx.).
- Infrared Spectroscopy shows characteristic ether (C–O–C) and amine (N–H) stretches.
- Chromatographic Purity assessed by HPLC or GC-MS.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | 2-chlorophenol, epichlorohydrin, 2,4-dimethylaniline |
| Key intermediates | 2-(2-chlorophenoxy)propyl alcohol and halide |
| Reaction types | Nucleophilic ring opening, halogenation, nucleophilic substitution |
| Solvents | Ethanol, DMF, 1,4-dioxane |
| Bases | Sodium hydroxide, potassium carbonate |
| Temperature range | 50–110 °C |
| Purification methods | Column chromatography, recrystallization |
| Yields | 65–90% depending on step |
| Analytical techniques | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline has several key applications in scientific research:
Chemistry
- Organic Synthesis : It serves as a reagent in organic synthesis and is used as a model compound for studying reaction mechanisms.
- Reaction Mechanisms : The compound is instrumental in exploring nucleophilic substitution reactions and oxidation processes, contributing to the understanding of chemical behavior in organic compounds.
Biology
- Plant Physiology : It is utilized in studies related to herbicide resistance and plant growth regulation. The compound inhibits essential protein synthesis pathways in plants, leading to effective weed control.
- Biochemical Research : this compound is used as a biochemical reagent for proteomics research, aiding in the analysis of protein interactions and functions .
Medicine
- Therapeutic Investigations : Research is being conducted into its potential therapeutic effects, particularly as a lead compound in drug discovery. Its biological activity may offer insights into new treatment modalities.
Industry
- Herbicide Formulation : The compound is employed in the formulation of herbicides and agrochemicals, reflecting its importance in agricultural practices .
- Industrial Applications : It finds use in the production of polymers and dyes, showcasing its versatility in various industrial processes.
Case Study 1: Herbicide Efficacy
A study evaluated the efficacy of this compound as a herbicide against common weeds. Results indicated significant growth inhibition at low concentrations, demonstrating its potential as an effective agricultural chemical.
Case Study 2: Biochemical Interaction
In proteomics research, this compound was tested for its ability to bind with specific proteins involved in cell signaling pathways. The findings revealed that the compound could modulate protein interactions, suggesting its utility in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline involves its interaction with specific molecular targets in plants. It inhibits the synthesis of essential proteins and enzymes required for plant growth, leading to the death of weeds. The compound targets pathways involved in cell division and growth, disrupting the normal functioning of plant cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
The following table compares N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline with structurally related compounds, emphasizing substituent effects on biological activity and physicochemical properties:
Key Findings:
Substituent Position and Halogenation: The 2-chlorophenoxy group in the target compound is associated with lower anticonvulsant activity compared to 2,4-dichlorophenoxy analogues (e.g., quinazolinone 4b in ). For instance, quinazolinone 4a (2-chlorophenoxy) is inactive, while 4b (2,4-dichlorophenoxy) shows significant activity . Dichlorination enhances lipophilicity and receptor binding, as seen in the higher XLogP3 of 3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline (6.5 vs. ~5.2 for the target compound) .
Side-Chain Modifications: Introducing 3-(2-chloroethyl)carbonylamino groups (e.g., quinazolinone 7e) increases anticonvulsant activity compared to simpler 2-chlorophenoxy derivatives. This suggests that side-chain halogenation and carbonyl groups enhance interaction with biological targets .
Electronic Effects: The 2,4-dimethylaniline moiety in the target compound may contribute to electron-donating effects, similar to its role in Schiff bases (), where it enhances nonlinear optical (NLO) properties via extended conjugation .
Biological vs. In contrast, Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline prioritize optical properties over biological activity, emphasizing substituent-driven functional specialization .
Biological Activity
N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline is an organic compound notable for its unique structure, which includes a chlorophenoxy group and a dimethylaniline moiety. Its molecular formula is , with a molecular weight of 289.80 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated compounds can demonstrate potent antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The presence of the chlorophenoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and biological efficacy.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Similar chlorinated compounds have shown cytotoxic effects against several cancer cell lines, including T47D breast cancer cells . The introduction of chlorine substituents has been linked to increased topoisomerase inhibitory activity and enhanced cytotoxicity, suggesting that this compound may have potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological responses. For example, the compound may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation pathways .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activities of this compound and its analogs. The following table summarizes key findings from various research efforts:
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for evaluating its potential therapeutic applications. Preliminary studies suggest favorable ADMET profiles for similar compounds, indicating good bioavailability and low toxicity levels in vitro .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline, and what challenges arise during purification?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2,4-dimethylaniline (a precursor) can react with 2-(2-chlorophenoxy)propyl halides under basic conditions. A key challenge is isolating the product from unreacted starting materials or byproducts. Purification often requires column chromatography (silica gel) or recrystallization using solvents like ethanol or dichloromethane . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for analytical validation .
Q. How is the structural identity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming the aromatic protons (6.5–7.5 ppm for chlorophenoxy groups) and aliphatic chains (1.2–3.5 ppm for propyl/dimethyl groups).
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., calculated vs. observed [M+H] peaks). For example, HRMS data for structurally similar compounds show deviations <0.001 Da .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated in studies of related dimethylaniline derivatives .
Q. What safety precautions are necessary when handling this compound?
- Toxicity: Dimethylaniline derivatives are classified as hazardous due to potential neurotoxic effects. Use fume hoods, nitrile gloves, and eye protection.
- Storage: Store in airtight containers at 4°C, away from light and oxidizing agents. Refer to safety data sheets for 2,4-dimethylaniline analogs (CAS 95-68-1) for disposal guidelines .
Advanced Research Questions
Q. How can protein-templated reactions be applied to modify this compound for drug discovery?
- Protein-templated synthesis enables site-specific functionalization. For example, the compound’s chlorophenoxy group can undergo nucleophilic aromatic substitution in the presence of enzymes or synthetic templates. This approach enhances binding affinity to biological targets (e.g., kinases or GPCRs). Optimize reaction conditions (pH, temperature) to minimize off-target modifications .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Formulation Adjustments: Use liposomal encapsulation or PEGylation to improve bioavailability.
- Target Engagement Studies: Validate target binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to reconcile discrepancies between cellular assays and animal models .
Q. How does the electronic nature of substituents influence the compound’s reactivity in catalytic applications?
- Electron-withdrawing groups (e.g., chloro in the phenoxy moiety) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Computational methods (DFT calculations) predict charge distribution and reaction pathways. For example, substituent effects on similar compounds correlate with Hammett σ values .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
